Reldesemtiv

Beschreibung

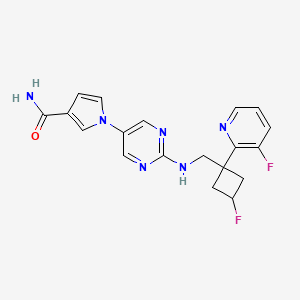

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXWPWOCXGARRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345410-31-2 | |

| Record name | Reldesemtiv [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reldesemtiv | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RELDESEMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reldesemtiv's Mechanism of Action on the Troponin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA) designed to enhance muscle function in conditions of weakness and fatigue. Its mechanism of action centers on the modulation of the troponin complex, the key calcium sensor in muscle contraction. By selectively binding to the fast skeletal troponin C (fsTnC) subunit, this compound slows the rate of calcium dissociation, thereby sensitizing the sarcomere to calcium. This results in increased muscle force production at submaximal nerve stimulation frequencies, without affecting the maximum force-generating capacity. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action on the troponin complex.

Introduction

Muscle contraction is a tightly regulated process initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. In skeletal muscle, the troponin complex, consisting of troponin C (TnC), troponin I (TnI), and troponin T (TnT), plays a pivotal role in translating the Ca²⁺ signal into a mechanical response. In diseases characterized by neuromuscular dysfunction, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA), impaired neural input leads to reduced Ca²⁺ release and consequently, muscle weakness.

This compound (formerly CK-2127107) was developed to address this deficit by directly targeting the troponin complex to amplify the muscle's response to Ca²⁺. This guide will detail the molecular mechanism, present key quantitative data, outline experimental protocols used in its characterization, and provide visual representations of the relevant pathways and workflows.

The Troponin Complex and Muscle Contraction

The troponin complex is situated along the actin thin filaments of the sarcomere. In the resting state, the troponin-tropomyosin complex blocks the myosin-binding sites on actin. Upon neural stimulation, Ca²⁺ is released and binds to the regulatory N-terminal domain of TnC. This binding induces a conformational change in the troponin complex, causing tropomyosin to shift and expose the myosin-binding sites on actin, thereby initiating the cross-bridge cycle and muscle contraction.

This compound's Molecular Mechanism of Action

This compound is a small molecule that selectively binds to the fast skeletal isoform of troponin C.[1][2][3] Computational modeling and experimental data suggest that this compound binding potentiates the Ca²⁺-induced conformational changes in TnC.[4][5] This interaction is characterized by the formation of hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions with key residues in the troponin complex. Specifically, residues within the inhibitory subunit's switch region, such as Arg113, Met116, Val114, and Met121 of troponin I, have been identified as significant contributors to the binding energy.

The primary effect of this compound binding is to slow the dissociation rate of Ca²⁺ from the troponin C subunit. This prolonged interaction between Ca²⁺ and TnC effectively increases the sensitivity of the sarcomere to Ca²⁺. As a result, at any given submaximal Ca²⁺ concentration, a greater degree of troponin activation is achieved, leading to enhanced muscle force production. It is important to note that this compound does not alter the maximum force-generating capacity of the muscle, which is still dependent on saturating levels of Ca²⁺.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade from neural stimulation to muscle contraction, highlighting the point of intervention for this compound.

Caption: this compound acts within the sarcomere to enhance the effect of calcium on the troponin complex.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Data

| Parameter | Value | Assay | Source |

| DF₃₀ | 13.7 µM | Skinned Fast Skeletal Muscle Fiber Assay (for an early analog) | |

| EC₅₀ | ~6-fold more active than tirasemtiv | In situ Extensor Digitorum Longus (EDL) muscle in a rat model | |

| Binding Energy Contribution (Arg113) | -3.96 kcal/mol | Molecular Dynamics Simulation | |

| Binding Energy Contribution (Met116) | -2.23 kcal/mol | Molecular Dynamics Simulation | |

| Binding Energy Contribution (Val114) | -1.28 kcal/mol | Molecular Dynamics Simulation | |

| Binding Energy Contribution (Met121) | -0.63 kcal/mol | Molecular Dynamics Simulation |

Table 2: Clinical Trial Data (Phase 2, FORTITUDE-ALS)

| Endpoint | Dose | Result vs. Placebo (12 weeks) | p-value | Source |

| Change in % predicted SVC | Pooled (150, 300, 450 mg bid) | 27% reduction in decline | 0.10 (nominal) | |

| Change in ALSFRS-R Total Score | Pooled (150, 300, 450 mg bid) | 25% reduction in decline | 0.01 (nominal) | |

| Muscle Strength Mega-Score | Pooled (150, 300, 450 mg bid) | 21% reduction in decline | 0.20 (nominal) |

Note: The primary endpoint of this trial was not met. The development of this compound for ALS was later discontinued.

Table 3: Clinical Trial Data (Phase 2, SMA)

| Endpoint | Dose | Result vs. Placebo (8 weeks) | p-value | Source |

| Change in 6-Minute Walk Distance (6MWD) | 450 mg bid | +24.89 m | 0.0584 | |

| Change in Maximal Expiratory Pressure (MEP) | 450 mg bid | +13.2 cm H₂O | 0.03 | |

| Change in Maximal Expiratory Pressure (MEP) | 150 mg bid | +11.7 cm H₂O | 0.038 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

Skinned Muscle Fiber Assay

This in vitro assay directly measures the effect of a compound on the force-generating capacity of the contractile machinery, independent of nerve and membrane excitability.

Objective: To determine the effect of this compound on the calcium sensitivity of force generation in single fast skeletal muscle fibers.

Methodology:

-

Fiber Preparation:

-

Isolate single muscle fibers from a fast-twitch muscle (e.g., rabbit psoas).

-

Chemically "skin" the fibers using a detergent (e.g., Triton X-100) or glycerol to permeabilize the cell membrane, allowing for direct access to the contractile proteins.

-

-

Experimental Setup:

-

Mount the skinned fiber between a force transducer and a fixed post in a temperature-controlled chamber.

-

The chamber contains a series of wells with solutions of varying Ca²⁺ concentrations (pCa solutions) and the test compound (this compound).

-

-

Data Acquisition:

-

Sequentially expose the fiber to solutions with decreasing pCa (increasing Ca²⁺ concentration) to generate a baseline force-pCa relationship.

-

Repeat the process in the presence of varying concentrations of this compound.

-

Record the isometric force generated by the fiber at each Ca²⁺ concentration.

-

-

Data Analysis:

-

Plot the normalized force as a function of pCa for control and this compound-treated fibers.

-

Fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n_H), which reflects the cooperativity of Ca²⁺ binding.

-

A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in Ca²⁺ sensitivity.

-

In Vivo Muscle Force Measurement (Plantar Flexor Assay)

This assay assesses the effect of a compound on muscle force production in a living animal, preserving the intact neuromuscular system.

Objective: To measure the effect of this compound on nerve-stimulated muscle contraction in an animal model.

Methodology:

-

Animal Preparation:

-

Anesthetize the animal (e.g., mouse or rat).

-

Surgically expose the sciatic nerve, which innervates the plantar flexor muscles of the hindlimb.

-

Position the animal in a specialized apparatus with the foot secured to a force transducer.

-

-

Stimulation and Recording:

-

Place stimulating electrodes on the sciatic nerve.

-

Deliver electrical stimulation at varying frequencies (e.g., 10-200 Hz) to elicit muscle contractions.

-

Record the isometric torque generated by the plantar flexor muscles at each stimulation frequency.

-

-

Drug Administration and Measurement:

-

Administer this compound (e.g., orally or via infusion).

-

After a predetermined time for drug absorption and distribution, repeat the force-frequency measurements.

-

-

Data Analysis:

-

Plot the muscle force as a function of stimulation frequency before and after this compound administration.

-

An increase in force at submaximal stimulation frequencies in the presence of this compound demonstrates its in vivo efficacy.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a fast skeletal muscle troponin activator like this compound.

Caption: A streamlined workflow for the preclinical assessment of FSTAs.

Conclusion

This compound exemplifies a targeted therapeutic approach to enhancing muscle function by directly modulating the sensitivity of the sarcomere to calcium. Its mechanism of action, centered on slowing calcium dissociation from the fast skeletal troponin complex, has been elucidated through a combination of computational, in vitro, and in vivo studies. While its clinical development for ALS has been discontinued, the in-depth understanding of its interaction with the troponin complex provides valuable insights for the future design and development of novel therapies for neuromuscular diseases. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of muscle physiology and drug discovery.

References

- 1. primo.seattleu.edu [primo.seattleu.edu]

- 2. utcd.org.tr [utcd.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. hcp.smanewstoday.com [hcp.smanewstoday.com]

- 5. Structural changes in troponin during activation of skeletal and heart muscle determined in situ by polarised fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Reldesemtiv: A Technical Guide to its Molecular Structure and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reldesemtiv (formerly CK-2127107) is a second-generation, orally bioavailable, small molecule fast skeletal muscle troponin activator (FSTA). It was developed to amplify the response of skeletal muscle to neuronal input by sensitizing the sarcomere to calcium. This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, mechanism of action, and a summary of its activity from preclinical and clinical investigations. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visually represented.

Molecular Structure and Chemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the table below.

| Property | Value | Citation(s) |

| IUPAC Name | 1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide | [1] |

| Synonyms | CK-2127107 | [2] |

| Chemical Formula | C₁₉H₁₈F₂N₆O | [1][2] |

| Molar Mass | 384.391 g·mol⁻¹ | [1] |

| Canonical SMILES | C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F | |

| CAS Number | 1345410-31-2 | |

| DrugBank Accession | DB15256 |

Mechanism of Action: Fast Skeletal Muscle Troponin Activation

This compound's therapeutic potential lies in its specific interaction with the fast skeletal muscle troponin complex, a key regulator of muscle contraction.

Signaling Pathway

In skeletal muscle, contraction is initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum in response to a nerve impulse. This Ca²⁺ then binds to troponin C (TnC), a subunit of the troponin complex. This binding event triggers a conformational change in the troponin-tropomyosin complex, exposing myosin-binding sites on the actin filament and allowing for muscle contraction.

This compound selectively binds to the fast skeletal troponin complex. This binding increases the affinity of troponin C for calcium, effectively sensitizing the myofilament to Ca²⁺. By slowing the rate of calcium release from the troponin complex, this compound prolongs the duration of the "on" state of the muscle fiber, leading to increased force production at submaximal nerve stimulation frequencies.

Pharmacological Activity and Efficacy

The activity of this compound has been characterized in both preclinical models and human clinical trials.

Preclinical Activity

In preclinical studies, this compound demonstrated a dose-dependent increase in muscle force. A key in situ animal model was used to quantify this effect.

| Parameter | Value | Species | Assay | Citation(s) |

| In Situ Muscle Activation (EC₅₀) | ~3.4 µM | Rat | Increase in muscle tension in the extensor digitorum longus (EDL) muscle. |

EC₅₀ is defined as the plasma concentration that produces a 50% increase in muscle tension compared to baseline at a 30 Hz nerve stimulation rate.

Clinical Activity

This compound has been investigated in clinical trials for diseases characterized by muscle weakness, including Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).

Spinal Muscular Atrophy (SMA) - Phase 2 Study (NCT02644668)

This study evaluated the effects of two doses of this compound versus placebo in patients with Type II, III, or IV SMA.

| Outcome Measure | Dose Group | Change from Baseline (vs. Placebo) | p-value | Timepoint | Citation(s) |

| 6-Minute Walk Distance (6MWD) | 450 mg bid | +35.6 meters | 0.0037 | Week 4 | |

| 450 mg bid | +24.9 meters | 0.058 | Week 8 | ||

| Maximum Expiratory Pressure (MEP) | 150 mg bid | +11.7 cm H₂O | 0.038 | Week 8 | |

| 450 mg bid | +13.2 cm H₂O | 0.03 | Week 8 |

Amyotrophic Lateral Sclerosis (ALS) - Phase 2 & 3 Trials

This compound was also evaluated in two major trials for ALS: FORTITUDE-ALS (Phase 2) and COURAGE-ALS (Phase 3). While showing some positive trends in the Phase 2 study, the Phase 3 trial was ultimately terminated for futility as it did not meet its primary endpoint.

| Trial | Phase | Primary Endpoint | Secondary Endpoints (selected) | Citation(s) |

| FORTITUDE-ALS | 2 | Change from baseline in percent predicted Slow Vital Capacity (SVC) at 12 weeks. | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score, muscle strength mega-score (handheld and handgrip dynamometry). | |

| COURAGE-ALS | 3 | Change from baseline in ALSFRS-R score at 24 weeks. | Combined assessment of ALSFRS-R, time to respiratory insufficiency, and survival; change in vital capacity; ALSAQ-40; bilateral handgrip strength. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key experiments cited.

In Vitro Metabolism Assay

-

Objective: To identify the metabolites of this compound.

-

Methodology:

-

Incubation: this compound is incubated with human liver microsomes (HLM).

-

Reaction Mixture: A typical assay includes this compound, HLM, and an NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Incubation Conditions: The mixture is incubated at 37°C.

-

Analysis: The resulting metabolites are identified using mass spectrometry.

-

In Situ Rat EDL Muscle Force Measurement

-

Objective: To determine the in vivo potency of this compound in enhancing muscle force.

-

Methodology:

-

Animal Preparation: The experiment is conducted on an anesthetized rat with the extensor digitorum longus (EDL) muscle surgically exposed, while keeping the nerve and blood supply intact.

-

Stimulation: The nerve innervating the EDL muscle is stimulated at a subtetanic frequency (e.g., 30 Hz).

-

Force Measurement: The tension generated by the muscle is measured using a force transducer.

-

Drug Administration: this compound is administered, and the muscle tension is recorded at various plasma concentrations.

-

EC₅₀ Determination: The EC₅₀ is calculated as the plasma concentration of this compound that results in a 50% increase in muscle tension from the baseline measurement.

-

Clinical Outcome Assessments

6-Minute Walk Test (6MWT)

-

Objective: To assess functional exercise capacity.

-

Methodology:

-

Course: Patients are instructed to walk along a flat, straight corridor (typically 30 meters in length).

-

Instruction: The goal is to cover as much distance as possible in 6 minutes. Standardized encouragement is provided at regular intervals.

-

Measurement: The total distance walked in 6 minutes is recorded.

-

Maximum Expiratory Pressure (MEP)

-

Objective: To measure the strength of the expiratory muscles.

-

Methodology:

-

Maneuver: The patient inhales to total lung capacity and then exhales with maximal effort against an occluded mouthpiece for at least 2 seconds.

-

Measurement: The peak pressure generated during the exhalation is recorded using a manometer.

-

Procedure: The test is typically repeated three times, with the highest value being reported.

-

Conclusion

This compound is a well-characterized fast skeletal muscle troponin activator with a clear mechanism of action. It has demonstrated the ability to increase muscle force in preclinical models and showed promising results in a Phase 2 clinical trial for Spinal Muscular Atrophy. Despite these findings, its development for Amyotrophic Lateral Sclerosis was halted due to a lack of efficacy in a pivotal Phase 3 trial. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and professionals in the field of drug development for neuromuscular diseases.

References

Reldesemtiv (CK-2127107): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reldesemtiv (formerly CK-2127107) is a second-generation, orally bioavailable, fast skeletal muscle troponin activator (FSTA) developed by Cytokinetics. It was designed to sensitize the sarcomere to calcium, thereby increasing muscle force in response to neuronal input. This mechanism of action held therapeutic promise for debilitating diseases characterized by muscle weakness and fatigue, such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). This technical guide provides an in-depth overview of the discovery, medicinal chemistry optimization, preclinical pharmacology, and clinical development of this compound. Detailed methodologies for key experiments are provided, and quantitative data from preclinical and clinical studies are summarized. The signaling pathway of this compound and its development workflow are visualized through diagrams. While showing promise in early clinical trials, the development of this compound for ALS was ultimately discontinued after a Phase 3 trial failed to meet its primary and secondary endpoints.[1][2][3]

Discovery and Medicinal Chemistry

The discovery of this compound stemmed from a program aimed at improving upon the first-generation FSTA, tirasemtiv.[4] The goal was to develop a compound with a similar mechanism of action but with an improved tolerability profile, specifically by limiting penetration of the blood-brain barrier to reduce central nervous system side effects like dizziness.[2]

A high-throughput screening of an internal compound collection using a fast skeletal muscle myofibril ATPase assay identified a thiadiazole-containing compound as a promising hit. This initiated a medicinal chemistry campaign focused on optimizing potency, pharmacokinetic properties, and selectivity.

The structure-activity relationship (SAR) was explored through systematic modifications of different parts of the lead compound. Key steps in the optimization process included:

-

Replacement of the thiadiazole core: To improve physicochemical properties such as solubility and reduce plasma protein binding, various five- and six-membered heterocycles were investigated. This led to the identification of pyridazine, pyrimidine, and pyridine cores as viable alternatives.

-

Modification of the phenethylamino substituent: Alterations to this part of the molecule were crucial for enhancing biochemical potency.

-

Introduction of fluorine atoms: Strategic placement of fluorine atoms on the cyclobutyl and pyridinyl rings was found to be beneficial.

This multi-parameter optimization effort ultimately led to the identification of this compound (1-(2-((((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)amino)pyrimidin-5-yl)-1H-pyrrole-3-carboxamide) as the clinical candidate. The synthesis of this compound involves a multi-step process, with key steps outlined in published literature.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to the fast skeletal muscle troponin complex. The troponin complex, consisting of troponin C (TnC), troponin I (TnI), and troponin T (TnT), is the calcium-sensitive switch that regulates muscle contraction.

In the resting state, the troponin-tropomyosin complex blocks the myosin-binding sites on actin filaments. Upon neuronal stimulation, calcium ions are released from the sarcoplasmic reticulum and bind to TnC. This induces a conformational change in the troponin complex, leading to the movement of tropomyosin and the exposure of myosin-binding sites on actin, allowing for muscle contraction.

This compound selectively binds to fast skeletal troponin C and slows the rate of calcium release from the complex. This sensitizes the sarcomere to calcium, meaning that less calcium is required to generate a given amount of force. Consequently, for a submaximal neuronal signal, the presence of this compound results in an amplification of muscle force production.

Preclinical Development

A series of in vitro and in vivo experiments were conducted to characterize the pharmacological properties of this compound and to select it as a clinical candidate.

Experimental Protocols

3.1.1. Myofibril ATPase Assay

This assay was used as a primary screen to identify compounds that modulate the activity of the contractile proteins.

-

Objective: To measure the rate of ATP hydrolysis by isolated myofibrils in the presence of varying concentrations of the test compound and calcium.

-

Methodology:

-

Isolate myofibrils from fast skeletal muscle tissue.

-

Prepare a reaction mixture containing myofibrils, ATP, and a buffer system with a defined free calcium concentration.

-

Add the test compound (this compound) at various concentrations.

-

Incubate the reaction mixture at a controlled temperature.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time using a colorimetric method.

-

The biochemical activity (AC40) is defined as the compound concentration that produces a 40% increase in myofibril ATPase activity at a calcium concentration that elicits 25% of the maximal response.

-

3.1.2. Skinned Muscle Fiber Assay

This assay provides a more physiologically relevant system to assess the effect of compounds on muscle force production.

-

Objective: To measure the isometric force generated by a single muscle fiber in response to varying calcium and compound concentrations.

-

Methodology:

-

Isolate single muscle fibers from a fast skeletal muscle (e.g., rabbit psoas).

-

Chemically "skin" the fiber membrane using detergents (e.g., Triton X-100) to make it permeable to the surrounding solution, while keeping the contractile apparatus intact.

-

Mount the skinned fiber between a force transducer and a fixed point in a temperature-controlled chamber.

-

Expose the fiber to a series of solutions with precisely controlled concentrations of calcium (pCa) and the test compound.

-

Record the isometric force generated by the fiber at each condition.

-

Data are analyzed to determine the effect of the compound on the force-pCa relationship, including any leftward shift indicating calcium sensitization.

-

3.1.3. In Situ Extensor Digitorum Longus (EDL) Muscle Preparation

This in vivo model in anesthetized rodents allows for the evaluation of a compound's effect on muscle force in a more intact physiological system.

-

Objective: To measure the force of contraction of the EDL muscle in response to nerve stimulation in the presence of the test compound.

-

Methodology:

-

Anesthetize a rodent (e.g., rat or mouse).

-

Surgically expose the EDL muscle and its nerve supply in one hindlimb.

-

Attach the distal tendon of the EDL to a force transducer.

-

Stimulate the nerve electrically at various frequencies to elicit muscle contractions.

-

Administer the test compound (this compound) systemically (e.g., intravenously or orally).

-

Record the muscle force generated at different stimulation frequencies before and after drug administration.

-

3.1.4. Rotarod Test

This behavioral test is used to assess motor coordination and balance in rodents.

-

Objective: To evaluate the effect of a compound on motor coordination by measuring the time a rodent can stay on a rotating rod.

-

Methodology:

-

Place the rodent on a rotating rod.

-

The rod rotates at a constant or accelerating speed.

-

Record the latency to fall from the rod.

-

Administer the test compound and repeat the test at specified time points.

-

Preclinical Data Summary

| Parameter | Assay | Result | Reference |

| In Vitro Potency | Myofibril ATPase Assay | AC40: Sub-micromolar | |

| Skinned Muscle Fiber Assay | Demonstrated calcium sensitization | ||

| In Vivo Efficacy | In Situ EDL Muscle Preparation (Rat) | Increased muscle force at sub-tetanic stimulation | |

| SMA Mouse Models | Improved muscle function | ||

| Pharmacokinetics | Rat PK studies | Moderate to high clearance, low bioavailability | |

| Safety Pharmacology | Rotarod Test (Rat) | No significant effect on motor coordination at efficacious doses |

Clinical Development

This compound progressed into clinical trials for both SMA and ALS.

Phase 1 Clinical Trials

Multiple Phase 1 studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

-

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

-

Key Findings:

-

This compound was generally well-tolerated at single doses up to 4000 mg.

-

Pharmacokinetics were dose-proportional.

-

A dose- and concentration-dependent increase in muscle force was observed in response to nerve stimulation.

-

Phase 2 Clinical Trial in Spinal Muscular Atrophy (SMA)

A Phase 2 study was conducted to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with Type II, III, or IV SMA.

-

Design: Double-blind, randomized, placebo-controlled, dose-ranging study.

-

Participants: 70 patients aged 12 years and older.

-

Dosage: 150 mg or 450 mg twice daily, or placebo for 8 weeks.

-

Key Findings:

-

The study met its primary objective of demonstrating pharmacodynamic effects.

-

Statistically significant and clinically meaningful improvements were observed in the six-minute walk distance (6MWD) in ambulatory patients treated with the 450 mg dose.

-

Significant improvements in maximal expiratory pressure (MEP), a measure of respiratory muscle strength, were also observed.

-

The treatment was well-tolerated.

-

| Outcome Measure | Dose | Change from Baseline vs. Placebo (at Week 8) | p-value | Reference |

| 6-Minute Walk Distance (6MWD) | 450 mg bid | +24.9 meters | 0.058 | |

| Maximal Expiratory Pressure (MEP) | 150 mg bid | +11.7 cm H2O | 0.038 | |

| 450 mg bid | +13.2 cm H2O | 0.03 |

Phase 2b Clinical Trial in Amyotrophic Lateral Sclerosis (ALS) - FORTITUDE-ALS

This study was designed to evaluate the efficacy and safety of three doses of this compound in patients with ALS.

-

Design: Double-blind, randomized, placebo-controlled, dose-ranging study (NCT03160898).

-

Participants: 458 patients.

-

Dosage: 150 mg, 300 mg, or 450 mg twice daily, or placebo for 12 weeks.

-

Primary Endpoint: Change from baseline in percent predicted slow vital capacity (SVC).

-

Key Findings:

-

The trial did not meet its primary endpoint of a dose-response relationship for the change in SVC (p=0.11).

-

Secondary endpoints, including the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, also did not show a statistically significant dose-response.

-

However, post-hoc analyses of the pooled this compound-treated groups showed a trend towards a slower decline in SVC and ALSFRS-R compared to placebo.

-

This compound was well-tolerated, with a similar incidence of adverse events between the treatment and placebo groups.

-

| Endpoint | Result | p-value | Reference |

| Primary Endpoint (SVC dose-response) | Not met | 0.11 | |

| Secondary Endpoint (ALSFRS-R dose-response) | Not met | 0.09 | |

| Post-hoc Analysis (Pooled this compound vs. Placebo - ALSFRS-R decline) | 25% reduction in decline | 0.01 |

Phase 3 Clinical Trial in Amyotrophic Lateral Sclerosis (ALS) - COURAGE-ALS

Based on the trends observed in FORTITUDE-ALS, a Phase 3 trial was initiated to further evaluate the efficacy and safety of this compound in a larger ALS population.

-

Design: Double-blind, randomized, placebo-controlled study (NCT04944784).

-

Participants: Approximately 555 patients.

-

Dosage: 300 mg twice daily or placebo for 24 weeks, followed by a 24-week open-label extension.

-

Primary Endpoint: Change from baseline in ALSFRS-R total score at 24 weeks.

-

Key Findings:

-

The trial was stopped for futility at the second planned interim analysis.

-

This compound did not demonstrate a benefit over placebo on the primary endpoint of change in ALSFRS-R score. In fact, the results favored the placebo group (p=0.04).

-

No benefit was observed in key secondary endpoints.

-

Following these results, Cytokinetics discontinued the clinical development of this compound for ALS.

-

Conclusion

This compound is a testament to a rational, structure-based drug design approach that successfully produced a second-generation molecule with an improved preclinical and early clinical profile compared to its predecessor. The medicinal chemistry program effectively addressed the liabilities of the first-generation FSTA, tirasemtiv, particularly concerning CNS-related side effects. Preclinical studies and a Phase 2 trial in SMA demonstrated promising effects on muscle function. However, the ultimate failure of the Phase 3 COURAGE-ALS trial to demonstrate efficacy underscores the significant challenges in developing effective treatments for complex neurodegenerative diseases like ALS. The data generated throughout the discovery and development of this compound, from the detailed experimental protocols to the extensive clinical trial results, provide valuable insights for the scientific community and will inform future drug discovery efforts in the field of neuromuscular diseases.

References

- 1. This compound in Amyotrophic Lateral Sclerosis: Results From the COURAGE-ALS Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurologylive.com [neurologylive.com]

- 3. Evaluation of Muscle Function of the Extensor Digitorum Longus Muscle Ex vivo and Tibialis Anterior Muscle In situ in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Binding of Reldesemtiv to the Fast Skeletal Troponin Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force at submaximal stimulation frequencies. It achieves this by sensitizing the sarcomere to calcium. This document provides a detailed technical overview of the binding interaction between this compound and the fast skeletal troponin complex, consolidating data from computational modeling and various biochemical and functional assays. It is intended to serve as a comprehensive resource for researchers in muscle physiology and drug development.

Introduction to this compound and the Troponin Complex

Skeletal muscle contraction is a tightly regulated process initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. This influx of Ca²⁺ binds to the troponin complex, a key regulatory protein located on the thin filament of the muscle sarcomere. The troponin complex consists of three subunits: Troponin C (TnC), the Ca²⁺-binding subunit; Troponin I (TnI), the inhibitory subunit that binds to actin; and Troponin T (TnT), which anchors the complex to tropomyosin.

In a resting state, the troponin-tropomyosin complex blocks the myosin-binding sites on actin. Upon neural stimulation and subsequent Ca²⁺ release, Ca²⁺ binds to TnC, inducing a conformational change throughout the troponin complex. This change moves tropomyosin, exposing the myosin-binding sites on actin and allowing for cross-bridge cycling and muscle contraction.

This compound is an investigational drug that modulates this process by binding to the fast skeletal troponin complex.[1] Its primary mechanism of action is to slow the rate of calcium release from Troponin C, thereby increasing the sensitivity of the troponin complex to calcium.[2] This leads to a greater muscle force production for a given concentration of intracellular calcium, particularly at submaximal nerve stimulation frequencies.[3]

The this compound Binding Site: A Computational Perspective

In the absence of a high-resolution experimental structure of this compound bound to the troponin complex, computational modeling and molecular dynamics simulations have provided significant insights into its binding site and interaction mechanisms.[4] These studies are often based on existing X-ray crystal structures of the skeletal muscle troponin core domain (e.g., PDB ID: 1YTZ) and leverage the knowledge that this compound shares a mechanism of action with its predecessor, Tirasemtiv.[4]

Molecular dynamics simulations suggest that this compound binding induces a more compact conformation of Troponin C, which is thought to favor the slow release of calcium. The binding is characterized by a variety of intermolecular interactions, including hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions.

A key finding from these computational studies is the identification of specific residues within the "switch region" of the inhibitory subunit, Troponin I (TnI), that are crucial for the binding of this compound.

Data Presentation: Binding Energetics

The following table summarizes the calculated total free binding energy and the contributions of key interacting residues from a molecular dynamics simulation study.

| Parameter | Value (kcal/mol) |

| Total Free Binding Energy | -41.30 ± 3.68 |

| Contributing Residues (TnI) | |

| Arg113 | -3.96 |

| Met116 | -2.23 |

| Val114 | -1.28 |

| Met121 | -0.63 |

| Other Contributing Residues | |

| Ile59 | -1.99 |

| Pro50 | -1.69 |

| Met44 | -1.56 |

| Val63 | -0.96 |

| Gln83 | -0.82 |

| Gln49 | -0.75 |

| Asn50 | -0.73 |

Signaling Pathway and Mechanism of Action

This compound acts directly on the troponin complex to amplify the muscle's response to Ca²⁺ signals. The binding of this compound stabilizes the "open" conformation of Troponin C, which slows the dissociation rate of Ca²⁺. This prolonged Ca²⁺ association with TnC leads to a sustained activation of the thin filament, allowing for more cross-bridge formations at submaximal Ca²⁺ concentrations.

Experimental Protocols

The characterization of this compound and other FSTAs relies on a series of biochemical and physiological assays. Below are detailed methodologies for key experiments.

Myofibril ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myofibrils, which is directly proportional to muscle contractile activity. FSTAs increase the ATPase activity at submaximal Ca²⁺ concentrations.

Objective: To determine the concentration-dependent effect of this compound on the Ca²⁺-sensitivity of myofibril ATPase activity.

Materials:

-

Purified rabbit fast skeletal muscle myofibrils

-

Assay Buffer (e.g., 20 mM Imidazole pH 7.0, 5 mM MgCl₂, 2 mM EGTA, 1 mM DTT)

-

ATP solution (containing [γ-³²P]ATP for radiometric detection, or linked to an NADH-coupled enzymatic assay for spectrophotometric detection)

-

Calcium-EGTA buffers to achieve a range of free Ca²⁺ concentrations (pCa 9 to pCa 4)

-

This compound stock solution in DMSO

-

Quenching solution (e.g., trichloroacetic acid)

-

Malachite green reagent (for colorimetric detection of inorganic phosphate) or scintillation fluid

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a microplate, add myofibrils to each well.

-

Add the this compound dilutions and Ca²⁺ buffers to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate for a fixed time period (e.g., 10-20 minutes).

-

Stop the reaction by adding a quenching solution.

-

Measure the amount of inorganic phosphate (Pi) released using a suitable detection method (e.g., malachite green colorimetry or scintillation counting of ³²P).

-

Plot the ATPase activity against the pCa for each this compound concentration.

-

Determine the AC₄₀ value, which is the concentration of the compound that produces a 40% increase in myofibril ATPase activity at a Ca²⁺ concentration that gives 25% of the maximal response in the control.

Skinned Muscle Fiber Assay

This assay uses single muscle fibers where the sarcolemma has been chemically permeabilized ("skinned"), allowing for direct control of the intracellular environment and measurement of force production in response to varying Ca²⁺ concentrations.

Objective: To measure the effect of this compound on the force-calcium relationship in single fast skeletal muscle fibers.

Materials:

-

Single fast skeletal muscle fibers (e.g., from rabbit psoas)

-

Skinning solution (e.g., containing glycerol)

-

Relaxing solution (low Ca²⁺, e.g., pCa 9)

-

Activating solutions with a range of Ca²⁺ concentrations (pCa 6.5 to pCa 4.5)

-

Force transducer and length controller apparatus

-

This compound stock solution in DMSO

Procedure:

-

Isolate a single muscle fiber and chemically skin it.

-

Mount the skinned fiber between a force transducer and a length controller.

-

Bathe the fiber in a relaxing solution to establish a baseline force.

-

Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations, measuring the steady-state isometric force at each concentration.

-

After generating a control force-calcium curve, wash the fiber and incubate it with a specific concentration of this compound.

-

Repeat the sequential exposure to activating solutions in the presence of this compound to generate a new force-calcium curve.

-

Plot the normalized force against pCa for both control and this compound-treated conditions.

-

Determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) for each condition. A leftward shift in the curve and an increase in pCa₅₀ indicate Ca²⁺ sensitization.

Experimental Workflow Visualization

The discovery and characterization of a fast skeletal muscle troponin activator like this compound follows a structured workflow from initial screening to in-depth physiological assessment.

Summary of Quantitative Data

The following table presents a summary of the available quantitative data for this compound and its precursors, highlighting key metrics from the drug discovery process.

| Compound | Biochemical Potency (AC₄₀, µM) | Skinned Fiber Potency (∆F₃₀, µM) | Human Plasma Protein Binding (% unbound) |

| This compound | Data not specified in sources | Data not specified in sources | Data not specified in sources |

| Precursor 15 | Data not specified in sources | Data not specified in sources | 8% |

| Precursor 6 | Data not specified in sources | Data not specified in sources | 0.3% (99.7% bound) |

| Precursor 21 | ~0.2 µM (estimated from graph) | ~0.5 µM (estimated from graph) | Data not specified in sources |

| Precursor 23 | ~0.2 µM (estimated from graph) | ~0.5 µM (estimated from graph) | ~20% (in rat plasma) |

Note: Specific AC₄₀ and ∆F₃₀ values for the final this compound compound are not publicly available in the reviewed literature. The data for precursor compounds are included to illustrate the optimization process.

Conclusion

This compound represents a targeted therapeutic approach to enhancing skeletal muscle function by directly modulating the Ca²⁺ sensitivity of the troponin complex. Computational studies have elucidated a putative binding site at the interface of Troponin C and the switch region of Troponin I, highlighting key residue interactions. This binding slows the dissociation of calcium from Troponin C, leading to a sustained contractile response. The efficacy of this mechanism has been demonstrated through a series of well-defined biochemical and physiological assays, which form the basis of the ongoing clinical evaluation of this compound for neuromuscular disorders. Further high-resolution structural studies of the this compound-troponin complex would provide invaluable information for the future design of next-generation muscle sensitizers.

References

- 1. This compound in Patients with Spinal Muscular Atrophy: a Phase 2 Hypothesis-Generating Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of human metabolites of fast skeletal troponin activators Tirasemtiv and this compound for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intermolecular And Dynamic Investigation of The Mechanism of Action of this compound on Fast Skeletal Muscle Troponin Complex Toward the Treatment of Impaired Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

Reldesemtiv's Effect on Calcium Sensitivity in Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force and power by sensitizing the contractile apparatus to calcium.[1][2][3] Developed to address conditions of muscle weakness and fatigue, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA), this compound's mechanism of action centers on modulating the calcium-dependent regulation of muscle contraction.[4][5] This technical guide provides an in-depth analysis of this compound's effect on calcium sensitivity in muscle cells, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: Enhancing Calcium Sensitivity

This compound selectively binds to the fast skeletal muscle troponin complex, the key protein assembly that regulates muscle contraction in response to calcium ions. Specifically, it is understood to bind to troponin C (TnC), the subunit that acts as the direct calcium sensor. The binding of this compound to the troponin complex slows the rate of calcium release (dissociation) from troponin C. This prolonged binding of calcium to the troponin complex effectively increases the sensitivity of the myofilaments to calcium.

The physiological consequence of this increased calcium sensitivity is a leftward shift in the force-pCa relationship of the muscle fiber. This means that for a given submaximal concentration of intracellular calcium, the muscle fiber will generate more force than it would without the drug. This is particularly relevant in neuromuscular diseases where the neuronal signal to the muscle is impaired, leading to reduced calcium release from the sarcoplasmic reticulum and consequently weaker muscle contractions. By amplifying the muscle's response to the available calcium, this compound aims to improve muscle function in these pathological states.

Signaling Pathway of this compound in Muscle Contraction

The following diagram illustrates the signaling pathway of muscle contraction and the point of intervention for this compound.

Quantitative Analysis of this compound's Efficacy

The potency of this compound and its precursors in sensitizing muscle fibers to calcium has been quantified using in vitro assays. A key parameter used to describe the potency of these compounds in a functional assay is the DF30 value.

DF30: The concentration of the compound that elicits a 30% increase in muscle force at a calcium concentration that produces 25% of the maximal force in a control (untreated) preparation.

| Compound | Assay | Parameter | Value | Reference |

| Compound 4 (this compound Precursor) | Skinned Fast Skeletal Muscle Fiber | DF30 | 13.7 µM | |

| Dimethyl Analog 7 (this compound Precursor) | Skinned Fast Skeletal Muscle Fiber | Potency | Improved vs. Compound 4 |

Note: Specific DF30 or pCa50 shift values for this compound from primary preclinical publications were not available in the searched literature. The data for precursor compounds illustrates the metrics used to evaluate this class of molecules.

Experimental Protocols

The primary method for assessing the direct effect of compounds like this compound on muscle calcium sensitivity is the skinned muscle fiber assay . This technique allows for the direct control of the intracellular environment, including the concentration of calcium.

Skinned Muscle Fiber Assay for Calcium Sensitivity

Objective: To determine the force-pCa relationship of a single muscle fiber in the presence and absence of this compound.

Methodology:

-

Fiber Preparation:

-

Single muscle fibers are dissected from a fast-twitch muscle (e.g., rabbit psoas).

-

The sarcolemma (cell membrane) is chemically permeabilized ("skinned") using a detergent like Triton X-100. This removes the barrier of the cell membrane, allowing for direct exposure of the contractile proteins to the experimental solutions.

-

-

Mounting the Fiber:

-

The skinned fiber is mounted between a force transducer and a fixed hook in a temperature-controlled experimental chamber.

-

The sarcomere length is adjusted to an optimal length for force production.

-

-

Experimental Solutions:

-

A series of solutions with precisely buffered free calcium concentrations (expressed as pCa, the negative logarithm of the molar calcium concentration) are prepared.

-

These solutions also contain ATP as an energy source and other necessary ions to maintain the integrity of the contractile apparatus.

-

Parallel sets of solutions are prepared with and without the desired concentration of this compound.

-

-

Force Measurement:

-

The fiber is first bathed in a relaxing solution (high pCa, low calcium) to establish a baseline force.

-

The fiber is then sequentially exposed to solutions of increasing calcium concentration (decreasing pCa), and the steady-state isometric force is recorded at each concentration.

-

This process is repeated for the solutions containing this compound.

-

-

Data Analysis:

-

The force generated at each pCa is normalized to the maximal force produced at saturating calcium concentrations (pCa ~4.5).

-

The normalized force is plotted against the pCa to generate a force-pCa curve.

-

The pCa50 (the pCa at which 50% of the maximal force is generated) is determined for both the control and this compound-treated conditions. A leftward shift in the force-pCa curve and an increase in the pCa50 value in the presence of this compound indicate an increase in calcium sensitivity.

-

Experimental Workflow for Skinned Fiber Assay

The following diagram outlines the workflow for a typical skinned muscle fiber experiment to assess the effect of this compound.

Conclusion

This compound represents a targeted therapeutic approach to enhancing muscle function by directly modulating the calcium sensitivity of the contractile machinery. Its mechanism of action, centered on slowing the dissociation of calcium from troponin C in fast skeletal muscle, provides a clear rationale for its potential utility in treating diseases characterized by muscle weakness. The in vitro skinned muscle fiber assay is a critical tool for quantifying the calcium-sensitizing effects of this compound and similar compounds, providing key data to inform their development and clinical application. Further research providing specific quantitative measures of pCa50 shift will be crucial for a more complete understanding of this compound's pharmacological profile.

References

- 1. Small Molecule RPI-194 Stabilizes Activated Troponin to Increase the Calcium Sensitivity of Striated Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. Discovery of this compound, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, which does not affect the production of SMN, is effective in type II, III and IV SMA - Institut de Myologie [institut-myologie.org]

- 5. smanewstoday.com [smanewstoday.com]

Methodological & Application

Application Notes and Protocols for Reldesemtiv in In Vitro Muscle Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle contractility by sensitizing the sarcomere to calcium.[1][2][3] It selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release and thereby amplifying the muscle's response to neuronal input.[1][4] This mechanism of action makes this compound a compound of interest for studying muscle physiology and for the development of therapeutics for neuromuscular disorders characterized by muscle weakness and fatigue.

These application notes provide detailed protocols for utilizing this compound in in vitro muscle contractility assays, enabling researchers to investigate its effects on muscle function in a controlled laboratory setting. The protocols cover two primary experimental models: chemically skinned muscle fibers and cultured C2C12 myotubes.

Mechanism of Action

This compound enhances muscle contraction by directly targeting the troponin complex, a key regulator of the actin-myosin interaction. Specifically, it binds to troponin C (TnC) within the fast skeletal muscle troponin complex. This binding event stabilizes the calcium-bound state of TnC, leading to a slower rate of calcium dissociation. By increasing the sensitivity of the myofilaments to calcium, this compound potentiates muscle force production at submaximal calcium concentrations, effectively amplifying the contractile response to a given level of sarcoplasmic calcium.

Quantitative Data Summary

The following table summarizes key quantitative data for a close analog of this compound from in vitro muscle contractility assays. This data can be used as a starting point for dose-ranging studies with this compound.

| Compound | Assay System | Parameter | Value | Reference |

| This compound Analog (Compound 4) | Skinned Fast Skeletal Muscle Fiber | DF30 | 13.7 µM |

DF30: The concentration of the compound that increases muscle force by 30% at a calcium concentration that produces a 25% of the maximum force response in the control.

Experimental Protocols

Skinned Muscle Fiber Contractility Assay

This protocol allows for the direct assessment of a compound's effect on the contractile machinery of muscle fibers by removing the sarcolemma, thus "skinning" the fiber and allowing for precise control of the intracellular environment.

Materials and Reagents:

-

Single muscle fibers (e.g., from rabbit psoas or rodent extensor digitorum longus [EDL])

-

Relaxing solution (pCa 9.0)

-

Activating solutions with varying calcium concentrations (pCa 6.5 to 4.5)

-

Skinning solution (relaxing solution with 50% glycerol)

-

This compound stock solution (in DMSO)

-

Force transducer and length controller apparatus

-

Microscope

Protocol:

-

Fiber Preparation and Skinning:

-

Dissect single muscle fibers and tie them to glass capillary tubes at a slightly stretched length.

-

Chemically skin the fibers by incubating them in skinning solution for 24 hours at 4°C.

-

Store skinned fibers at -20°C in skinning solution for up to 4 weeks.

-

-

Mounting the Fiber:

-

On the day of the experiment, isolate a single skinned fiber.

-

Mount the fiber between a force transducer and a length controller in a temperature-controlled chamber containing relaxing solution.

-

Adjust the sarcomere length to the desired optimal length (typically 2.5-2.7 µm).

-

-

Force-pCa Curve Generation (Baseline):

-

Sequentially expose the fiber to activating solutions with increasing calcium concentrations (from pCa 6.5 to 4.5).

-

Record the steady-state isometric force at each pCa value.

-

This generates a baseline force-pCa curve.

-

-

This compound Application:

-

Prepare activating solutions containing the desired concentrations of this compound (e.g., ranging from 1 µM to 50 µM, based on the DF30 of the analog). A solvent control (DMSO) should be run in parallel.

-

After washing the fiber in relaxing solution, repeat the force-pCa curve measurement in the presence of this compound.

-

-

Data Analysis:

-

Normalize the force at each pCa to the maximum force generated at pCa 4.5.

-

Plot the normalized force against pCa to generate force-pCa curves for control and this compound-treated conditions.

-

Determine the pCa50 (the pCa at which 50% of maximal force is produced) and the Hill coefficient for each curve. A leftward shift in the force-pCa curve indicates an increase in calcium sensitivity.

-

C2C12 Myotube Contractility Assay

This protocol utilizes a cultured cell model to assess the effect of this compound on the contractility of differentiated muscle cells.

Materials and Reagents:

-

C2C12 myoblasts

-

Growth medium (DMEM with 10% FBS)

-

Differentiation medium (DMEM with 2% horse serum)

-

Culture plates with flexible silicone posts or patterned surfaces

-

Electrical stimulation system

-

This compound stock solution (in DMSO)

-

Video microscopy setup

-

Image analysis software

Protocol:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in growth medium until they reach confluence.

-

Induce differentiation by switching to differentiation medium. Allow myotubes to form and mature for 5-7 days.

-

-

This compound Treatment:

-

Prepare differentiation medium containing various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM). A vehicle control (DMSO) must be included.

-

Incubate the mature myotubes with the this compound-containing medium for a predetermined time (e.g., 1-24 hours).

-

-

Induction and Measurement of Contraction:

-

Place the culture plate in the electrical stimulation chamber.

-

Apply electrical pulses to induce myotube contraction (e.g., 1 Hz, 2 ms pulses, 20-50 V).

-

Record videos of the contracting myotubes using a microscope.

-

-

Data Analysis:

-

Use image analysis software to quantify the extent and velocity of myotube shortening. This can be done by tracking the displacement of the flexible posts or by analyzing changes in myotube length over time.

-

Compare the contractile parameters (e.g., contraction amplitude, velocity, and relaxation kinetics) between control and this compound-treated myotubes.

-

Visualizations

Signaling Pathway of Excitation-Contraction Coupling and this compound's Point of Action

Caption: Mechanism of this compound action within the excitation-contraction coupling pathway.

Experimental Workflow for Skinned Muscle Fiber Assay

Caption: Workflow for assessing this compound's effect on skinned muscle fiber contractility.

Experimental Workflow for C2C12 Myotube Contractility Assay

Caption: Workflow for evaluating this compound's impact on cultured myotube contractility.

References

- 1. Intermolecular And Dynamic Investigation of The Mechanism of Action of this compound on Fast Skeletal Muscle Troponin Complex Toward the Treatment of Impaired Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 2, Double-Blind, Randomized, Dose-Ranging Trial Of this compound In Patients With ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, which does not affect the production of SMN, is effective in type II, III and IV SMA - Institut de Myologie [institut-myologie.org]

Application Notes and Protocols for the Use of Fast Skeletal Muscle Troponin Activators in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)

For: Researchers, scientists, and drug development professionals.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, atrophy, and eventual paralysis. A key therapeutic strategy aims to improve skeletal muscle function to compensate for the diminished neural input. Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to sensitize the sarcomere to calcium, thereby amplifying the muscle's response to nerve signals.[1] By binding to the troponin complex in fast-twitch muscle fibers, this compound slows the rate of calcium release, enhancing muscle contractility.[1][2]

Signaling Pathway of Fast Skeletal Muscle Troponin Activators

The mechanism of action for this compound and other FSTAs involves the direct modulation of the troponin complex, which is the key calcium sensor in muscle contraction.

Caption: Mechanism of this compound action in muscle contraction.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from a study of the FSTA tirasemtiv in the B6SJL-SOD1-G93A mouse model of ALS. These results demonstrate the potential effects of this class of compounds on motor function and respiratory performance. A single 10 mg/kg oral dose was administered before testing.

| Functional Outcome Measure | Vehicle-Treated Control (Mean ± SEM) | Tirasemtiv-Treated (10 mg/kg) (Mean ± SEM) | Percent Improvement | P-value | Reference |

| Forelimb Grip Strength (g) | 49.6 ± 4.6 | 68.6 ± 8.1 | 38% | p<0.05 | |

| Grid Hang Time (s) | Not specified | Not specified | Significant Increase | p<0.01 | |

| Rotarod Performance (s) | 13.1 ± 4.3 | 33.1 ± 5.0 | 153% | p<0.01 | |

| Tidal Volume (post-hypercapnia) | Significantly lower than baseline | Significantly higher than vehicle | Not specified | p<0.001 | |

| Submaximal EDL Muscle Tension (N/cm²) | 5.81 ± 0.46 | 10.8 ± 0.71 | 86% | p=0.0028 |

Experimental Protocols

The following protocols are adapted from studies using the SOD1-G93A mouse model and the FSTA tirasemtiv. Researchers should optimize these protocols for this compound based on its specific pharmacokinetic and pharmacodynamic properties.

Animal Model

-

Strain: B6SJL-Tg(SOD1*G93A)1Gur/J (commonly referred to as SOD1-G93A).

-

Source: The Jackson Laboratory or other reputable vendors.

-

Breeding: Transgenic males are typically bred with F1 hybrid females (e.g., B6SJL).

-

Genotyping: Pups should be genotyped via PCR of tail-snip DNA to confirm the presence of the human SOD1 transgene.

-

Housing: Standard housing conditions (12:12 h light:dark cycle, ad libitum access to food and water) should be maintained. As the disease progresses, provide softened food or gel packs on the cage floor to ensure access to nutrition and hydration.

-

Group Size: To account for biological variability, a group size of at least 20-25 mice per treatment arm is recommended for efficacy studies.

Drug Preparation and Administration

-

Compound: this compound or other FSTA.

-

Formulation (based on tirasemtiv): Suspend the compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in sterile water.

-

Dosage (suggested starting point): Based on the effective dose of tirasemtiv, a starting dose of 10 mg/kg for this compound is recommended for acute functional studies. Dose-response studies should be conducted to determine the optimal dose.

-

Administration Route: Oral gavage (PO) is a common and effective route. Other routes like intraperitoneal (IP) injection can also be considered.

-

Administration Timing: For acute studies, administer the compound 30 minutes prior to behavioral testing to align with the expected peak plasma concentration. For chronic studies, the frequency of administration (e.g., once or twice daily) will need to be determined based on the compound's half-life.

Monitoring and Behavioral Testing

Disease onset and progression should be monitored using a battery of functional tests. Testing should begin at a pre-symptomatic age (e.g., 8-9 weeks) to establish a baseline.

-

Body Weight: Record body weight 2-3 times per week. Weight loss is a key indicator of disease progression.

-

Neurological Score: Use a simple scoring system to assess hindlimb function and paralysis progression on a daily or bi-daily basis.

-

Rotarod Test:

-

Place the mouse on an accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall.

-

Perform 2-3 trials per session with a rest period in between.

-

This test measures motor coordination and balance.

-

-

Grip Strength Test:

-

Use a grip strength meter with a metal grid.

-

Allow the mouse to grasp the grid with its forelimbs and/or hindlimbs.

-

Gently pull the mouse away from the grid until it releases its grip.

-

Record the peak force generated. This test measures muscle strength.

-

-

Hanging Wire Test:

-

Allow the mouse to grip a wire grid with its forelimbs.

-

Invert the grid and start a timer.

-

Record the latency to fall (up to a maximum time, e.g., 300 seconds). This test assesses muscle strength and endurance.

-

Post-mortem Analysis (Optional)

At the study endpoint, tissues can be collected for histological and molecular analysis.

-

Tissue Collection: Following euthanasia, perfuse the mouse with saline followed by 4% paraformaldehyde (PFA). Dissect relevant tissues such as the spinal cord and key muscles (e.g., gastrocnemius, tibialis anterior, diaphragm).

-

Neuromuscular Junction (NMJ) Staining:

-

For whole-mount staining, dissect thin muscles like the lumbricals or diaphragm.

-

Incubate the tissue with α-bungarotoxin (conjugated to a fluorophore like Alexa Fluor 594) to label post-synaptic acetylcholine receptors (motor endplates).

-

Use primary antibodies against neurofilament and synaptophysin to label the pre-synaptic nerve terminal and axon.

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

Mount and image using confocal microscopy to assess NMJ integrity, denervation, and reinnervation.

-

Experimental Workflow Visualization

Caption: Workflow for a preclinical study of an FSTA in an ALS mouse model.

References

Reldesemtiv solubility and preparation for cell culture

Application Notes and Protocols: Reldesemtiv

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force production at submaximal stimulation frequencies[1][2]. It is an investigational small molecule that acts by sensitizing the sarcomere to calcium, thereby amplifying the muscle's response to nerve signals[3][4]. The mechanism of action involves binding to the fast skeletal troponin complex, which slows the rate of calcium release from the regulatory troponin component[5]. This mechanism has been explored for its therapeutic potential in conditions associated with muscle fatigue and weakness, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).

These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in-vitro cell culture experiments, along with a summary of its mechanism of action.

Solubility of this compound

The solubility of a compound is a critical parameter for in-vitro studies. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, information can be inferred from related compounds and formulations used in preclinical studies.

Solvent Selection

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of small molecules due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (<0.5%).

Quantitative Solubility Data

The table below summarizes available data on the solubility and formulation of this compound and its precursors. Researchers should note that optimal solubility should be determined empirically for their specific experimental conditions.

| Compound/Formulation | Solvent/Vehicle | Reported Solubility/Concentration | Source |

| Pyridazine 15 (this compound Precursor) | Aqueous Buffer | 86 µM | |

| This compound (for in-vivo study) | 10% DMA / 90% PEG400 | 100 mg/kg (oral administration) | |

| Recommended Starting Solvent | 100% Dimethyl Sulfoxide (DMSO) | Not specified; typically ≥10 mM for small molecules | General Practice |

Protocols for Cell Culture Preparation

Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible results in cell-based assays. The following protocols outline the steps for preparing stock and working solutions.

Materials Required

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long-term use and diluted to final working concentrations as needed.

-

Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Example: For 1 mL of a 10 mM stock solution of a compound with a molecular weight of 408.4 g/mol , weigh 4.08 mg).

-

Solubilization: Add the appropriate volume of 100% DMSO to the tube.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. Refer to the manufacturer's data sheet for specific storage recommendations.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into the final cell culture medium immediately before treating cells.

-

Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw at room temperature.

-

Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in cell culture medium to minimize DMSO shock to the cells. For example, first, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution.

-

Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. (Example: To achieve a 1 µM final concentration, add 10 µL of a 100 µM intermediate solution to 990 µL of cell culture medium).

-

Mixing: Mix gently by pipetting or inverting the tube. Do not vortex, as this can cause shearing of media components and proteins.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound used. This is critical to ensure that observed effects are due to the compound and not the solvent.

-

Application: Immediately add the prepared working solutions (and vehicle control) to the cell cultures.

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound for cell culture experiments.

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway and Mechanism of Action

This compound modulates muscle contraction at the level of the sarcomere, the fundamental contractile unit of muscle fiber.

The drug is a fast skeletal muscle troponin activator (FSTA). In normal muscle function, a neural signal triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum. This Ca2+ binds to the troponin complex (specifically Troponin C), causing a conformational change that allows myosin to bind to actin, resulting in muscle contraction. This compound binds to the fast skeletal troponin complex, slowing the rate at which calcium dissociates from it. This action increases the sensitivity of the myofilaments to Ca2+, leading to a more forceful contraction for a given amount of calcium, particularly at submaximal stimulation frequencies.

The diagram below outlines this signaling cascade.

Caption: Signaling pathway of this compound in skeletal muscle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurologylive.com [neurologylive.com]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. Intermolecular And Dynamic Investigation of The Mechanism of Action of this compound on Fast Skeletal Muscle Troponin Complex Toward the Treatment of Impaired Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Efficacy of Reldesemtiv in Isolated Muscle Preparations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase the sensitivity of the sarcomere to calcium.[1][2] This mechanism of action leads to an amplification of muscle force in response to submaximal nerve stimulation, making it a promising therapeutic candidate for conditions associated with muscle weakness and fatigue, such as spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS).[3][4] These application notes provide detailed protocols for assessing the efficacy of this compound in isolated muscle preparations, a critical step in preclinical drug development.